2,6-Dimethylbenzoic Acid-d6
Description
2,6-Dimethylbenzoic Acid-d6 (CAS: 58310-17-1) is a deuterated isotopologue of 2,6-dimethylbenzoic acid (2,6-DMBA), where six hydrogen atoms are replaced with deuterium. This compound is primarily utilized as an analytical standard in mass spectrometry and nuclear magnetic resonance (NMR) studies due to its isotopic stability, which minimizes interference in quantitative analyses . The non-deuterated form, 2,6-DMBA (CAS: 632-46-2), features a benzene ring with two methyl groups at the 2- and 6-positions and a carboxyl group at the 1-position. Its structure induces steric hindrance, twisting the carboxyl group out of the aromatic plane, thereby altering its physicochemical properties compared to other isomers . In polymer science, 2,6-DMBA is employed to modify material properties such as glass transition temperatures and mechanical stability . The deuterated variant retains these structural characteristics but is tailored for specialized applications requiring isotopic labeling .
Properties
IUPAC Name |
2,6-bis(trideuteriomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBHQDKBSKYGCK-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylbenzoic Acid-d6 typically involves the deuteration of 2,6-Dimethylbenzoic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. This can be achieved by reacting 2,6-Dimethylbenzoic Acid with deuterated methanol in the presence of a catalyst.
Industrial Production Methods: Industrial production of 2,6-Dimethylbenzoic Acid-d6 follows similar principles but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure complete deuteration. The reaction conditions are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: 2,6-Dimethylbenzoic Acid-d6 can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,6-Dimethylbenzaldehyde or 2,6-Dimethylbenzoic Acid.
Reduction: Formation of 2,6-Dimethylbenzyl alcohol.
Substitution: Formation of halogenated derivatives like 2,6-Dimethylbromobenzene.
Scientific Research Applications
NMR Spectroscopy
Application Overview:
2,6-Dimethylbenzoic Acid-d6 is extensively used in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium enhances the resolution of spectral data, allowing for more precise analysis of molecular structures and dynamics.
Key Findings:
- Structural Analysis: The deuterated form provides clearer signals in NMR spectra compared to its non-deuterated counterpart, facilitating better identification of molecular conformations and interactions.
- Tautomerism Studies: Research has shown that deuterated compounds can be utilized to study tautomerism in heteroaromatic compounds, revealing insights into proton transfer mechanisms and equilibrium states .
Pharmaceutical Research
Application Overview:
In pharmaceutical research, 2,6-Dimethylbenzoic Acid-d6 serves as a crucial intermediate for synthesizing various bioactive compounds. Its stable isotopic labeling aids in tracking metabolic pathways and drug interactions.
Case Study:
A study demonstrated the use of 2,6-Dimethylbenzoic Acid-d6 in synthesizing potential anticancer agents. The incorporation of deuterium allowed researchers to trace the metabolic fate of these compounds in biological systems, providing valuable data on their pharmacokinetics .
Organic Synthesis
Application Overview:
The compound is also employed in organic synthesis as a building block for creating complex molecules. Its reactivity can be tailored through functional group modifications.
Key Findings:
- Synthesis of Esters and Amides: 2,6-Dimethylbenzoic Acid-d6 has been utilized in the synthesis of various esters and amides, showcasing its versatility as a precursor in organic reactions .
- Multi-component Reactions: Recent advancements have highlighted its role in one-pot multi-component reactions, leading to the efficient synthesis of diverse organic compounds with potential applications in materials science .
Material Science
Application Overview:
In material science, 2,6-Dimethylbenzoic Acid-d6 is investigated for its properties as a polymer additive or modifier. Its incorporation can enhance the physical properties of polymers.
Key Findings:
- Thermal Stability: Research indicates that incorporating 2,6-Dimethylbenzoic Acid-d6 into polymer matrices improves thermal stability and mechanical properties .
- Compatibility Studies: Compatibility with various polymer systems has been assessed, demonstrating its potential to act as a plasticizer or stabilizer in formulations .
Data Tables
| Application Area | Key Benefits | Example Studies |
|---|---|---|
| NMR Spectroscopy | Enhanced resolution for structural analysis | Tautomerism studies using deuterated compounds |
| Pharmaceutical Research | Tracking metabolic pathways | Synthesis of anticancer agents |
| Organic Synthesis | Versatile building block for complex molecules | Multi-component reactions |
| Material Science | Improved thermal stability and mechanical properties | Compatibility with polymer matrices |
Mechanism of Action
The mechanism of action of 2,6-Dimethylbenzoic Acid-d6 is primarily related to its role as an isotopic label. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures. The compound interacts with molecular targets by replacing hydrogen atoms, allowing researchers to track and study specific pathways and reactions.
Comparison with Similar Compounds
Table 1: Thermodynamic Partitioning Trends of 2,6-DMBA and 3,5-DMBA
| Property | 2,6-DMBA | 3,5-DMBA |
|---|---|---|
| ΔGw→o (Water→Octanol) | Less negative (more hydrophilic) | More negative (more hydrophobic) |
| ΔHw→o | Less negative | More negative |
| Self-Association | Absent | Present in cyclohexane |
Data derived from partitioning studies .
Substituted Benzoic Acids: Electronic and Steric Effects
Ortho-Substituted Derivatives
- 2,6-DMBA vs. 2-Bromo/2-Chlorobenzoic Acids : While halogen substituents enhance acidity via inductive effects, 2,6-DMBA’s methyl groups exert steric hindrance, reducing conjugation and increasing hydrophilicity. This steric effect complicates pKa prediction in computational models, as seen in the larger ΔpKa discrepancy for 2,6-DMBA compared to halogenated analogs .
- 2,6-Dimethoxybenzoic Acid : Methoxy groups at the 2- and 6-positions increase electron density via resonance, contrasting with 2,6-DMBA’s electron-donating methyl groups. This difference influences reactivity in electrophilic substitution and coordination chemistry .
Table 2: Experimental vs. Calculated pKa Values
| Compound | Experimental pKa | Calculated pKa (CAM-B3LYP) | ΔpKa |
|---|---|---|---|
| Benzoic Acid | 4.20 | 4.25 | -0.05 |
| 2,6-DMBA | ~3.5* | ~2.8* | +0.7 |
| 4-Cyanobenzoic Acid | 1.83 | 1.80 | +0.03 |
Data highlighting computational challenges for sterically hindered compounds .
Deuterated vs. Non-Deuterated Forms
2,6-Dimethylbenzoic Acid-d6 shares chemical properties with its non-deuterated counterpart but offers distinct advantages:
- Analytical Applications : Used as an internal standard in LC-MS/MS to quantify metabolites like dimethylbenzoic acid isomers in biological samples .
- Stability in Probes: The 2,6-dimethylbenzoic acid-derived acyloxymethyl ketone (AOMK) exhibits enhanced serum stability compared to phenoxymethyl ketone (PMK) analogs, attributed to steric protection of the ester bond from esterases .
Coordination Chemistry and Material Science
2,6-DMBA serves as a ligand in lanthanide complexes, where steric effects influence luminescence and thermal stability. For example:
- Eu(III) Complexes : 2,6-DMBA-based complexes exhibit stronger luminescence than those with 2,4-dimethylbenzoic acid due to reduced vibrational quenching from the rigid aromatic backbone .
Metabolic and Environmental Behavior
- Biological Excretion : 2,6-DMBA is a major urinary metabolite of hemimellitene (1,2,3-trimethylbenzene) in humans and rats, with excretion rates influenced by repeated exposure .
- Environmental Persistence : The shielded carboxyl group reduces biodegradation rates compared to less hindered analogs, impacting environmental fate studies .
Biological Activity
2,6-Dimethylbenzoic Acid-d6 (CAS No. 58310-66-0) is a deuterated derivative of 2,6-dimethylbenzoic acid, a compound of interest in various fields such as organic synthesis, materials science, and pharmacology. The incorporation of deuterium enhances its utility in biological studies and analytical applications due to its distinct isotopic properties. This article explores the biological activity of 2,6-Dimethylbenzoic Acid-d6, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H10O2
- Molecular Weight : 150.17 g/mol
- Melting Point : 116 °C
- Boiling Point : 160 °C at 17 mmHg
Antimicrobial Properties
Research indicates that 2,6-Dimethylbenzoic Acid-d6 exhibits significant antimicrobial activity. In a study evaluating various benzoic acid derivatives, it was found that compounds with methyl substitutions at the ortho position (like 2,6-Dimethylbenzoic Acid) displayed enhanced antibacterial effects against Gram-positive bacteria compared to their non-methylated counterparts .
Cytotoxicity and Cell Viability
In vitro studies assessing the cytotoxic effects of 2,6-Dimethylbenzoic Acid-d6 on various cell lines suggest that it has a low toxicity profile. For instance, when tested on MDCK cells at concentrations up to 100 μmol/L, the compound demonstrated minimal cytotoxicity, indicating its potential for further development in therapeutic applications without significant adverse effects .
Diuretic Activity
The compound has also been investigated for its diuretic properties. In a series of experiments designed to simulate renal tubule function using MDCK cells, 2,6-Dimethylbenzoic Acid-d6 exhibited notable inhibition of sodium transport. The inhibition rates were comparable to established diuretics like hydrochlorothiazide, suggesting that this compound could be a candidate for developing new diuretic agents .
The biological activities of 2,6-Dimethylbenzoic Acid-d6 can be attributed to its interaction with specific biological targets:
- Diuretic Mechanism : The compound's ability to inhibit sodium transport in renal cells suggests that it may act on sodium channels or transporters involved in renal function. This mechanism is crucial for its potential use as a diuretic agent.
- Antimicrobial Mechanism : The presence of methyl groups in the ortho position appears to enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with bacterial membranes and leading to increased antimicrobial efficacy .
Case Studies and Research Findings
Q & A
Q. How can researchers optimize the synthesis of 2,6-dimethylbenzoic acid-d6 for isotopic purity?
Answer: The synthesis of deuterated analogs like 2,6-dimethylbenzoic acid-d6 requires careful selection of starting materials and reaction conditions to minimize proton contamination. Evidence from palladium-cobalt bimetallic catalytic systems (using THF solvent) shows that replacing standard solvents with deuterated analogs (e.g., DMSO-d6) and using deuterium-enriched reagents can improve isotopic purity . Additionally, steam distillation (as described in improved synthesis protocols for the non-deuterated compound) may be adapted to isolate intermediates while preserving deuterium labeling . Key steps include:
- Using deuterated boronic acids or methyl groups in precursor molecules.
- Monitoring reaction progress via <sup>1</sup>H NMR to detect residual proton signals.
- Purification via recrystallization in deuterated solvents.
Q. What are the critical parameters for characterizing 2,6-dimethylbenzoic acid-d6 using NMR spectroscopy?
Answer: Key NMR parameters for characterization include:
- <sup>1</sup>H NMR : The absence of proton signals at δ 2.27 ppm (methyl groups) and δ 7.24–7.15 ppm (aromatic protons) confirms deuteration. Residual protons may appear as weak signals, requiring high-resolution (≥400 MHz) instruments .
- <sup>13</sup>C NMR : Peaks at δ 19.71 ppm (methyl carbons) and δ 171.18 ppm (carboxylic acid carbon) should align with non-deuterated analogs, with minor isotopic shifts (<0.5 ppm) .
- Deuterium Quadrupole Coupling : Advanced techniques like <sup>2</sup>H NMR or mass spectrometry validate isotopic enrichment (>98% d6).
Q. What safety protocols are essential for handling 2,6-dimethylbenzoic acid-d6 in laboratory settings?
Answer: Refer to safety data sheets (SDS) for hazards:
- Skin/Eye Protection : Wear nitrile gloves and goggles to avoid irritation (GHS Category 2/2A) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and avoid aqueous rinses to prevent deuteration loss .
Advanced Research Questions
Q. How does deuterium labeling affect the metabolic stability of 2,6-dimethylbenzoic acid-d6 in pharmacokinetic studies?
Answer: Deuterium isotope effects (DIEs) can alter metabolic pathways. In rats, repeated exposure to deuterated analogs like 2,6-DMBA-d6 shows delayed urinary excretion due to stronger C-D bonds, which resist enzymatic cleavage compared to C-H bonds. Researchers should:
- Track metabolites via LC-MS/MS, focusing on dimethylhippuric acid isomers.
- Compare elimination half-lives between deuterated and non-deuterated forms to quantify DIEs .
Q. How can contradictory NMR data for 2,6-dimethylbenzoic acid-d6 be resolved in structural studies?
Answer: Spectral discrepancies (e.g., missing signals or overlapping peaks) may arise from solvent interactions or isotopic impurities. Strategies include:
Q. What role does 2,6-dimethylbenzoic acid-d6 play in tracing environmental or biological pathways?
Answer: Its deuterated form is used as an internal standard in:
- Environmental Analysis : Quantifying aromatic acid pollutants via isotope dilution mass spectrometry .
- Metabolic Flux Studies : Tracking <sup>13</sup>C/<sup>2</sup>H dual-labeled compounds in microbial degradation pathways .
Methodological Comparisons
Q. Table 1: Synthesis Methods for 2,6-Dimethylbenzoic Acid Derivatives
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Pd-Co Catalytic Carbonylation | 88 | THF, 1.0 mmol boronic acid | |
| Steam Distillation | 92 | 2,6-dimethylbenzonitrile hydrolysis | |
| Recrystallization (Deuterated) | 85* | D2O, 4.3–4.5 pH |
*Estimated yield for deuterated analog based on non-deuterated protocols.
4. Stability and Storage Question: How should 2,6-dimethylbenzoic acid-d6 be stored to maintain isotopic integrity? Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
